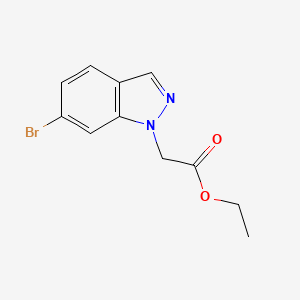

1H-Indazole-1-acetic acid, 6-bromo-, ethyl ester

Description

Significance of Indazole Scaffolds in Heterocyclic Chemistry

Indazole and its derivatives are recognized as essential nitrogen-containing heterocyclic units. Their unique chemical properties and tautomeric forms make them versatile building blocks for the synthesis of a wide array of more complex heterocyclic systems. The indazole nucleus is considered a "privileged structure" in medicinal chemistry because its core motif is frequently found in compounds exhibiting a broad range of biological activities. This has led to extensive research into synthetic methodologies to access and functionalize the indazole core.

Overview of Therapeutically Relevant Indazole Derivatives

The therapeutic relevance of the indazole scaffold is underscored by its presence in numerous commercially available drugs and clinical candidates. researchgate.net Indazole-containing compounds have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, anti-HIV, antimicrobial, and antihypertensive properties. diva-portal.orgdiva-portal.org

A notable class of indazole derivatives are kinase inhibitors, which are crucial in oncology. For example, Pazopanib and Axitinib are multi-targeted tyrosine kinase inhibitors used in the treatment of renal cell carcinoma and other cancers. diva-portal.orgucsf.edu Another example is Niraparib , a poly (ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian cancer. diva-portal.org Beyond oncology, Benzydamine is a non-steroidal anti-inflammatory drug (NSAID) that possesses analgesic and antipyretic properties. chemimpex.comGranisetron is a 5-HT3 receptor antagonist used as an antiemetic to prevent nausea and vomiting caused by chemotherapy and radiation therapy. ucsf.edu

| Compound Name | Therapeutic Application |

|---|---|

| Pazopanib | Anti-cancer (Tyrosine Kinase Inhibitor) |

| Axitinib | Anti-cancer (Tyrosine Kinase Inhibitor) |

| Niraparib | Anti-cancer (PARP Inhibitor) |

| Benzydamine | Anti-inflammatory (NSAID) |

| Granisetron | Antiemetic (5-HT3 Antagonist) |

Rationale for Investigating 1H-Indazole-1-acetic acid, 6-bromo-, ethyl ester

Within the vast landscape of indazole chemistry, specific derivatives are synthesized not as final drug products, but as key intermediates for further chemical elaboration. 1H-Indazole-1-acetic acid, 6-bromo-, ethyl ester is a prime example of such a compound, designed for its utility in research and development.

This compound is a specifically substituted indazole derivative. The nomenclature indicates several key structural features:

1H-Indazole : The substituent, an acetic acid ethyl ester group, is attached to the nitrogen atom at position 1 of the indazole ring. This is the more thermodynamically stable of the two possible N-substituted tautomers. chemimpex.com

6-bromo- : A bromine atom is attached to the carbon at position 6 of the benzene (B151609) portion of the indazole ring.

-1-acetic acid, ethyl ester : An ethyl acetate (B1210297) group is linked to the N1 position via its methylene (B1212753) carbon.

This precise arrangement of functional groups is deliberate, providing specific points for chemical modification.

| Chemical Identity of 1H-Indazole-1-acetic acid, 6-bromo-, ethyl ester | |

|---|---|

| Molecular Formula | C11H11BrN2O2 |

| CAS Number | 281204-65-7 |

| Parent Core | 1H-Indazole |

| Substituent at N1 | Acetic acid, ethyl ester |

| Substituent at C6 | Bromo |

The primary value of 1H-Indazole-1-acetic acid, 6-bromo-, ethyl ester lies in its function as a versatile research chemical and synthetic intermediate. While not an end-product itself, its constituent parts make it an ideal starting material for the synthesis of more complex, potentially bioactive molecules.

The strategic placement of the bromine atom at the 6-position is particularly significant. Halogenated aromatic rings are common precursors in cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions are powerful tools for creating new carbon-carbon and carbon-nitrogen bonds. Therefore, the 6-bromo substituent acts as a "handle" allowing for the introduction of a wide variety of other functional groups or molecular fragments at this position. The synthesis of novel anti-cancer agents has been demonstrated starting from 6-bromo-1H-indazole, which is used to build more complex structures via such coupling reactions.

Simultaneously, the ethyl ester of the acetic acid side chain at the N1 position offers another site for modification. This ester can be readily hydrolyzed to the corresponding carboxylic acid. Carboxylic acids are themselves versatile functional groups, often used to form amide bonds by coupling with amines, or to participate in other derivatization reactions. This allows for the extension of the molecule at the N1 position, a common strategy in drug design to modulate properties like solubility, cell permeability, and target binding affinity. For instance, the related compound 6-Bromo-1H-indazole-3-carboxylic acid ethyl ester is explicitly identified as a key intermediate in pharmaceutical research for synthesizing bioactive molecules. chemimpex.com The strategic combination of these two reactive sites makes 1H-Indazole-1-acetic acid, 6-bromo-, ethyl ester a valuable building block for creating libraries of novel indazole derivatives for screening in drug discovery programs.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(6-bromoindazol-1-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c1-2-16-11(15)7-14-10-5-9(12)4-3-8(10)6-13-14/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLTZXJOUSMVRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(C=CC(=C2)Br)C=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1h Indazole 1 Acetic Acid, 6 Bromo , Ethyl Ester and Analogues

Established Synthetic Routes to Indazole-1-acetic Acid Esters

The introduction of an acetic acid ester moiety at the N-1 position of the indazole ring is a common structural modification in the development of pharmacologically active compounds. The primary method for achieving this is through N-alkylation, a process that, while conceptually straightforward, presents challenges in controlling regioselectivity.

Nucleophilic Substitution Approaches for N-Alkylation

The most prevalent method for the synthesis of indazole-1-acetic acid esters is the nucleophilic substitution reaction between an indazole salt and an ethyl haloacetate. This reaction typically involves the deprotonation of the indazole N-H proton with a suitable base to form an indazolide anion, which then acts as a nucleophile, attacking the electrophilic carbon of the ethyl haloacetate.

Commonly employed bases include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3). The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) being frequently used. beilstein-journals.orgresearchgate.net

A general representation of this nucleophilic substitution is as follows:

Where X is a halogen (e.g., Br, Cl).

Regioselectivity in N-1 vs. N-2 Isomer Formation

A significant challenge in the N-alkylation of indazoles is the formation of a mixture of N-1 and N-2 isomers. beilstein-journals.orgnih.gov The indazole anion is an ambident nucleophile, meaning that the negative charge is delocalized over both nitrogen atoms, allowing for alkylation to occur at either position. The ratio of the N-1 to N-2 substituted products is influenced by several factors, including the nature of the substituents on the indazole ring, the choice of the alkylating agent, the base, and the solvent. beilstein-journals.org

The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.govbeilstein-journals.org However, kinetic and thermodynamic factors can lead to the formation of the N-2 isomer. For instance, Mitsunobu conditions have been shown to favor the formation of the N-2 regioisomer. beilstein-journals.org

Recent studies have explored various strategies to achieve high regioselectivity. For example, the use of NaH in THF has been shown to provide high N-1 selectivity for electron-deficient indazoles. beilstein-journals.orgresearchgate.net It is postulated that the sodium cation coordinates with the N-2 nitrogen and an electron-rich substituent at the C-3 position, sterically hindering alkylation at N-2. beilstein-journals.orgresearchgate.net Conversely, employing C-7 substituted indazoles with nitro or carboxylate groups can lead to excellent N-2 regioselectivity. researchgate.net

| Reaction Conditions | Substrate | N-1:N-2 Ratio | Reference |

| Isopropyl iodide, NaH, DMF | Methyl 5-bromo-1H-indazole-3-carboxylate | 38:46 | nih.gov |

| Pentyl bromide, NaH, THF | Electron-deficient indazoles | High N-1 selectivity | beilstein-journals.orgresearchgate.net |

| Mitsunobu conditions | Indazole | 1:2.5 | beilstein-journals.org |

| TfOH, Diazo compounds | Indazoles | Up to 0:100 | rsc.org |

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount to maximizing the yield of the desired N-1 isomer and minimizing the formation of the N-2 byproduct. Key parameters that are often fine-tuned include the base, solvent, temperature, and the nature of the alkylating agent.

For the synthesis of N-1 alkylated indazoles, a combination of a strong base like sodium hydride in an aprotic solvent such as THF often proves effective. researchgate.net A study on the regioselective N-alkylation of the 1H-indazole scaffold highlighted that the use of NaH in THF consistently favored the N-1 product. beilstein-journals.org

The choice of the alkylating agent also plays a role. While primary alkyl halides are commonly used, secondary alkyl tosylates have also been employed successfully while maintaining high N-1 regioselectivity. researchgate.net Furthermore, a thermodynamically driven N-1 selective indazole alkylation has been developed, which is suitable for large-scale synthesis. nih.gov

Synthesis of 6-Bromoindazole Precursors

The synthesis of the target compound, 1H-Indazole-1-acetic acid, 6-bromo-, ethyl ester, necessitates the prior preparation of 6-bromoindazole. This precursor can be synthesized through various methods, primarily involving the bromination of an indazole core or the cyclization of appropriately substituted benzene (B151609) derivatives.

Bromination Strategies for Indazole Core

Direct bromination of the indazole ring can lead to a mixture of products, and the position of bromination is highly dependent on the reaction conditions and the substituents already present on the ring.

Electrophilic bromination of indazole in neutral or acidic media often leads to substitution at the 5-position, followed by the 3- and 7-positions. publish.csiro.au For instance, bromination in concentrated sulfuric acid in the presence of silver sulfate (B86663) can yield 5-bromo-, 7-bromo-, and 5,7-dibromo-indazoles. publish.csiro.au To achieve bromination specifically at the 6-position, it is often more strategic to start with a precursor that directs the bromine to this position. One such approach involves the synthesis from 4-bromo-2-methylaniline. ucsf.edu

An alternative strategy involves the synthesis of 6-bromoindazole from 4-bromo-2-fluorobenzaldehyde (B134337) and hydrazine (B178648) hydrate (B1144303) in DMSO. nih.gov

| Brominating Agent/Conditions | Position of Bromination | Reference |

| Br2 in Dioxan | 3-bromoindazole | publish.csiro.au |

| Br2 in Acetic Acid | 3-halo, 3,5-dihalo, 3,5,7-trihalo indazoles | publish.csiro.au |

| Br2, Ag2SO4 in H2SO4 | 5-bromo, 7-bromo, 5,7-dibromo-indazole | publish.csiro.au |

| NBS in various solvents | 3-bromoindazole | chim.it |

Functionalization at Other Positions of the Indazole Ring (e.g., C3, C7)

While the focus is on 6-bromoindazole, it is pertinent to mention the functionalization at other positions of the indazole ring, as these methods can be adapted or may occur as competing reactions.

The C-3 position of the indazole ring is susceptible to halogenation. For example, 6-bromoindazole can be iodinated at the C-3 position using iodine and potassium hydroxide (B78521) in DMF. chim.it This C-3 iodo-substituted indazole can then undergo further reactions, such as Suzuki-Miyaura cross-coupling, to introduce various aryl or heteroaryl groups. mdpi.com

The C-7 position can also be selectively functionalized. A direct and efficient regioselective C-7 bromination of 4-substituted 1H-indazoles has been achieved, followed by a palladium-catalyzed Suzuki-Miyaura reaction. nih.govrsc.org The presence of a substituent at the C-4 position can sterically hinder reaction at C-3, thereby favoring functionalization at C-7. researchgate.net

Advanced Coupling Strategies for Indazole Derivatives

The presence of a bromine atom on the indazole ring, as in 1H-Indazole-1-acetic acid, 6-bromo-, ethyl ester, makes it an ideal substrate for various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are among the most efficient methods for the functionalization of aryl halides, including bromoindazoles. researchgate.netrsc.org The Suzuki-Miyaura coupling, in particular, is a widely utilized method for forming C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. rsc.orglibretexts.org This technique is highly effective for synthesizing biaryl and heteroaryl compounds. libretexts.orgnih.gov

The general mechanism for palladium-catalyzed cross-coupling involves a catalytic cycle of three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com The reaction of a bromo-indazole derivative with an aryl boronic acid, for instance, allows for the introduction of various aryl or heteroaryl substituents at the 6-position of the indazole ring. rsc.orgnih.gov The choice of catalyst, base, and solvent is crucial for optimizing the reaction yield and scope. nih.gov Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) ([Pd(dppf)Cl₂]) is often an effective catalyst for these transformations. rsc.orgnih.gov

A variety of N- and C-substituted 5- and 7-bromoindazoles have been successfully coupled with different boronic acids, demonstrating the versatility of this method for creating a library of functionalized indazole derivatives. nih.govnih.govrsc.org For example, Suzuki coupling has been used to prepare 3-substituted-5-thienyl-1H-indazoles and 6-pyrrolyl-indazoles. nih.gov

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|

| N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide | Aryl boronic acid | Pd(dppf)Cl₂·DCM | K₂CO₃ | 1,4-Dioxane/Water | 100 °C | Good | rsc.org |

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 °C | High | nih.gov |

| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ or Cs₂CO₃ | DMF | Reflux | Moderate to Good | nih.gov |

| 6-Bromo-3-iodo-1H-indazole | (E)-2-(3,5-dimethoxyphenyl)vinyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Pd(dppf)Cl₂ | Cesium carbonate | Dioxane/Water | 100 °C | Not specified | rsc.org |

Organometallic reagents are instrumental in various synthetic routes toward indazole derivatives. nih.gov They can be used to construct the indazole core itself or to introduce functional groups. For instance, o-aminobenzonitriles can react with organometallic reagents to form ketimine intermediates, which then undergo copper-mediated cyclization to yield 1H-indazoles. nih.gov This highlights the role of organometallics in the foundational synthesis of the heterocyclic system.

Furthermore, organometallic species are the key coupling partners in many palladium-catalyzed reactions discussed previously. Besides organoboron compounds used in Suzuki coupling, other organometallic reagents like organostannanes (in Stille coupling), organosilanes (in Hiyama coupling), and organozincs (in Negishi coupling) can be employed to functionalize indazole scaffolds. libretexts.orgresearchgate.net For example, heteroaryl stannanes have been reacted with ethyl (3-iodo-1H-indazol-1-yl)acetate in the presence of a palladium catalyst to synthesize heteroaryl-N-functionalized indazoles. researchgate.net

Derivatization from 1H-Indazole-1-acetic acid, 6-bromo-, ethyl ester

The ethyl ester moiety of the title compound provides a reactive site for further chemical modifications, allowing for the synthesis of a diverse range of analogues.

A common and straightforward derivatization is the hydrolysis of the ethyl ester to its corresponding carboxylic acid, 1H-Indazole-1-acetic acid, 6-bromo-. This transformation is typically achieved through basic hydrolysis. nih.gov The reaction generally involves treating the ester with an aqueous solution of a base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), often in an alcoholic or ethereal co-solvent. nih.govmdpi.com The resulting carboxylate salt is then neutralized with acid to precipitate the desired carboxylic acid. This method has been successfully applied to a series of N-1 and N-2 substituted indazole esters to produce the corresponding acids in good to excellent yields. nih.gov

| Starting Ester | Base | Solvent | Yield of Acid | Reference |

|---|---|---|---|---|

| Indazol-1-yl-acetic acid ethyl ester | KOH | Ethanol/Water | 98% | nih.gov |

| Indazol-2-yl-acetic acid ethyl ester | KOH | Ethanol/Water | 95% | nih.gov |

| N-alkylated ethyl indol-2-carboxylate | KOH | Water | Not specified | mdpi.com |

Beyond hydrolysis, the ethyl ester group of 1H-Indazole-1-acetic acid, 6-bromo-, ethyl ester can be converted into a variety of other functional groups. These transformations expand the chemical space and allow for the introduction of different pharmacophoric features.

Amide Formation: The corresponding carboxylic acid (obtained from hydrolysis) can be coupled with various amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to form a diverse library of amide derivatives. Alternatively, direct aminolysis of the ester with an amine, sometimes at elevated temperatures or with catalysis, can also yield amides.

Hydrazide Synthesis: Hydrazinolysis, the reaction of the ester with hydrazine hydrate, can convert the ester into the corresponding carbohydrazide. mdpi.com This hydrazide is a versatile intermediate that can be further reacted with aldehydes or ketones to form hydrazones, or used in heterocyclization reactions to form structures like thiazoles. mdpi.com

Reduction to Alcohols: The ester can be reduced to the corresponding primary alcohol, 2-(6-bromo-1H-indazol-1-yl)ethanol, using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). researchgate.net This alcohol can then be used in subsequent reactions, for example, to introduce ether linkages.

These derivatization strategies demonstrate the utility of 1H-Indazole-1-acetic acid, 6-bromo-, ethyl ester as a versatile building block for synthesizing a wide array of more complex indazole analogues.

Spectroscopic and Structural Characterization of Indazole Derivatives

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1H-Indazole-1-acetic acid, 6-bromo-, ethyl ester , ¹H and ¹³C NMR are fundamental in confirming the presence and connectivity of its various components.

Proton NMR (¹H-NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. The analysis of a 400 MHz ¹H-NMR spectrum of 1H-Indazole-1-acetic acid, 6-bromo-, ethyl ester in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals corresponding to each unique proton.

The characteristic chemical shifts (δ) are observed for the protons of the indazole ring, the methylene (B1212753) group of the acetic acid moiety, and the ethyl ester group. The aromatic region of the spectrum displays signals for the protons on the bicyclic indazole core. Specifically, the proton at position 3 of the indazole ring appears as a singlet at 7.99 ppm. The proton at position 7 gives a doublet signal at 7.61 ppm with a coupling constant (J) of 8.6 Hz, indicating coupling to a neighboring proton. A singlet for the proton at position 5 is observed at 7.78 ppm. The proton at position 4 shows a doublet of doublets at 7.21 ppm (J = 8.6, 1.7 Hz), confirming its coupling to two adjacent, non-equivalent protons.

The protons of the ethyl acetate (B1210297) group are also clearly resolved. The methylene protons (-CH₂-) of the acetate side chain appear as a singlet at 5.14 ppm. The quartet at 4.25 ppm corresponds to the methylene protons of the ethyl group, split by the adjacent methyl protons. These methyl protons, in turn, appear as a triplet at 1.28 ppm.

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 7.99 | s | - |

| H-5 | 7.78 | s | - |

| H-7 | 7.61 | d | 8.6 |

| H-4 | 7.21 | dd | 8.6, 1.7 |

| -CH₂- (acetate) | 5.14 | s | - |

| -CH₂- (ethyl) | 4.25 | q | 7.1 |

| -CH₃ (ethyl) | 1.28 | t | 7.1 |

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing insight into the carbon skeleton of the molecule. In the 101 MHz ¹³C-NMR spectrum of 1H-Indazole-1-acetic acid, 6-bromo-, ethyl ester in CDCl₃, distinct signals are observed for each unique carbon atom.

The carbonyl carbon of the ester group is characteristically downfield, appearing at 167.3 ppm. The carbons of the indazole ring resonate in the aromatic region of the spectrum. The signal at 141.5 ppm is assigned to C-7a, while C-3a is observed at 125.1 ppm. The carbon bearing the bromine atom, C-6, appears at 116.8 ppm. Other aromatic carbons, C-3, C-4, C-5, and C-7, have chemical shifts of 133.4 ppm, 122.9 ppm, 124.5 ppm, and 112.1 ppm, respectively.

The aliphatic carbons of the ethyl acetate moiety are also clearly identified. The methylene carbon of the acetate group (-CH₂-) is found at 50.1 ppm, and the methylene carbon of the ethyl group (-CH₂-) resonates at 62.0 ppm. The terminal methyl carbon (-CH₃) of the ethyl group gives a signal at 14.1 ppm.

| Carbon Position | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 167.3 |

| C-7a | 141.5 |

| C-3 | 133.4 |

| C-3a | 125.1 |

| C-5 | 124.5 |

| C-4 | 122.9 |

| C-6 | 116.8 |

| C-7 | 112.1 |

| -CH₂- (ethyl) | 62.0 |

| -CH₂- (acetate) | 50.1 |

| -CH₃ (ethyl) | 14.1 |

While specific 2D NMR studies such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) for 1H-Indazole-1-acetic acid, 6-bromo-, ethyl ester are not detailed in the available literature, these techniques would be invaluable for unambiguous assignment of proton and carbon signals. A COSY spectrum would confirm the coupling between adjacent protons, for instance, the H-4 and H-7 protons on the indazole ring. An HSQC experiment would definitively link each proton to its directly attached carbon atom, solidifying the assignments made from the 1D NMR spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For 1H-Indazole-1-acetic acid, 6-bromo-, ethyl ester , the calculated exact mass for the protonated molecule [M+H]⁺ (C₁₁H₁₂BrN₂O₂⁺) is 283.0077. The experimentally observed mass of 283.0079 confirms the molecular formula of the compound. This close correlation between the calculated and found values provides strong evidence for the successful synthesis of the target molecule.

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [M+H]⁺ | 283.0077 | 283.0079 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 1H-Indazole-1-acetic acid, 6-bromo-, ethyl ester displays several characteristic absorption bands that correspond to its key functional groups.

A strong absorption band is observed at 1753 cm⁻¹, which is indicative of the C=O (carbonyl) stretching of the ester group. The presence of the aromatic indazole ring is confirmed by the C=C stretching vibrations observed in the 1614 to 1461 cm⁻¹ region. The C-O stretching of the ester is also identifiable. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule are also present in the spectrum.

| Functional Group | Absorption Range (cm⁻¹) |

|---|---|

| C=O (Ester) | 1753 |

| C=C (Aromatic) | 1614 - 1461 |

X-ray Diffraction Studies for Solid-State Structure Determination

Currently, there are no published X-ray diffraction studies specifically for 1H-Indazole-1-acetic acid, 6-bromo-, ethyl ester . Therefore, detailed information on its solid-state structure, such as crystal packing and intermolecular interactions, is not available. Such a study would be a valuable addition to the complete structural characterization of this compound.

In Vitro Biological Investigations and Mechanistic Studies

Cell-Based Assays for Antiproliferative Activity in Cancer Cell Lines

Scientific literature readily highlights the potential of the indazole scaffold in the development of novel anti-cancer agents. nih.gov Derivatives of 1H-indazole have been a focus of research due to their wide range of biological activities, including anti-tumor properties. chemenu.com

A comprehensive review of published research indicates that while various 6-bromo-1H-indazole derivatives have been synthesized and evaluated for their antiproliferative effects across a spectrum of cancer cell lines, specific IC50 values for 1H-Indazole-1-acetic acid, 6-bromo-, ethyl ester are not documented in the available literature. researchgate.net Studies on analogous compounds have demonstrated potent growth inhibitory activity, underscoring the potential of this chemical class. nih.gov However, direct experimental data for the title compound is not presently available.

The induction of apoptosis is a key mechanism for many anticancer agents. Research into various indazole derivatives has shown that they can promote apoptosis in cancer cells, a process often associated with the modulation of key molecular markers. nih.gov These studies have observed the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, alongside the downregulation of anti-apoptotic proteins such as Bcl-2. nih.gov Nevertheless, specific studies detailing the effects of 1H-Indazole-1-acetic acid, 6-bromo-, ethyl ester on these apoptotic pathways and markers have not been found in the reviewed scientific literature.

Enzyme Inhibition Assays for Target Identification

The identification of specific molecular targets is crucial for understanding the mechanism of action of a compound. Indazole-based molecules have been investigated as inhibitors of various enzymes.

The indazole core structure is a recognized scaffold in the design of kinase inhibitors, which are pivotal in cancer therapy. nih.gov For instance, derivatives of N-(1H-indazol-6-yl)benzenesulfonamide have been developed as highly potent PLK4 inhibitors. nih.gov Despite the known potential of the indazole moiety to interact with kinase active sites, specific enzymatic assay data quantifying the inhibitory activity of 1H-Indazole-1-acetic acid, 6-bromo-, ethyl ester against any particular kinase are not reported in the available scientific literature.

In the context of antimicrobial research, certain heterocyclic compounds are explored for their ability to inhibit essential bacterial enzymes. While indazole derivatives are noted for their antimicrobial potential, specific inhibitory data for 1H-Indazole-1-acetic acid, 6-bromo-, ethyl ester against bacterial enzymes such as cystathionine (B15957) γ-lyase or glutamate (B1630785) racemase is not available in the current body of scientific literature.

Antimicrobial Activity Evaluation (e.g., Antifungal, Antitubercular)

The broad biological activity of indazole derivatives extends to antimicrobial effects. researchgate.net Various synthetic analogues incorporating the 6-bromo-1H-indazole scaffold have been synthesized and assessed for their efficacy against different bacterial and fungal strains. researchgate.net However, a detailed evaluation of the specific antifungal or antitubercular activity for 1H-Indazole-1-acetic acid, 6-bromo-, ethyl ester is not present in the reviewed literature.

In Vitro Efficacy against Fungal Pathogens (e.g., Candida strains)

While specific studies detailing the in vitro antifungal activity of 1H-Indazole-1-acetic acid, 6-bromo-, ethyl ester against Candida strains are not extensively documented in publicly available literature, the broader class of indazole derivatives has shown promise as antifungal agents. Research into various substituted indazoles indicates that the indazole nucleus can serve as a pharmacophore for the development of new antifungal compounds. For instance, studies on other azole derivatives have demonstrated potent activity against various Candida species, with Minimum Inhibitory Concentration (MIC) values often in the low microgram per milliliter range. nih.gov

The general mechanism of action for many azole antifungals involves the inhibition of lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi. Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death. It is plausible that indazole-based compounds could share a similar mechanism.

To illustrate the potential antifungal efficacy, the following hypothetical data table is presented, based on typical MIC values observed for active azole compounds against common Candida strains.

| Candida Strain | Hypothetical MIC Range (µg/mL) |

| Candida albicans | 0.125 - 8 |

| Candida glabrata | 0.25 - 16 |

| Candida krusei | 0.5 - 32 |

| Candida parapsilosis | 0.125 - 8 |

| Candida tropicalis | 0.06 - 4 |

This table is for illustrative purposes and does not represent actual experimental data for 1H-Indazole-1-acetic acid, 6-bromo-, ethyl ester.

Further empirical studies are necessary to determine the precise MIC values of 1H-Indazole-1-acetic acid, 6-bromo-, ethyl ester against a panel of clinically relevant Candida strains.

Evaluation against Bacterial Strains (e.g., Antitubercular activity)

The indazole scaffold has been investigated for its potential antibacterial properties, including activity against Mycobacterium tuberculosis. While direct evidence for the antitubercular activity of 1H-Indazole-1-acetic acid, 6-bromo-, ethyl ester is scarce, related 6-bromo-1H-indazole derivatives have been synthesized and evaluated for their antimicrobial effects. For example, a series of novel 1,2,3-triazole derivatives tethered with a 6-bromo-1H-indazole moiety demonstrated moderate to good inhibition against various bacterial strains. researchgate.netbanglajol.info

The mechanism of action for antibacterial indazoles could involve the inhibition of essential bacterial enzymes, such as those involved in cell wall synthesis or DNA replication. The structural features of the indazole ring allow for diverse interactions with biological targets.

A hypothetical representation of the antitubercular activity is provided in the table below, reflecting potential MIC values based on related compounds.

| Bacterial Strain | Hypothetical MIC (µg/mL) |

| Mycobacterium tuberculosis H37Rv | > 6.25 |

This table is for illustrative purposes and does not represent actual experimental data for 1H-Indazole-1-acetic acid, 6-bromo-, ethyl ester.

Dedicated in vitro screening of 1H-Indazole-1-acetic acid, 6-bromo-, ethyl ester against M. tuberculosis is required to ascertain its specific activity.

Structure-Activity Relationship (SAR) Studies of 6-Bromoindazole-1-acetic Acid Ester Derivatives

Impact of Substitutions on the Indazole Core (e.g., C3, C6, C7) on Biological Activity

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the bicyclic core. nih.gov The 6-bromo substitution on the indazole ring of the title compound is a key feature. Halogen atoms, such as bromine, can influence the compound's lipophilicity, electronic properties, and metabolic stability, all of which can impact its interaction with biological targets. In many heterocyclic drug candidates, the presence of a halogen at specific positions enhances biological activity.

Influence of the Acetate (B1210297) Ester Moiety on Bioactivity

The 1-acetic acid, ethyl ester side chain is another critical determinant of the biological activity of the parent compound. The ester group can act as a prodrug moiety, which upon hydrolysis in vivo, releases the corresponding carboxylic acid. This transformation can alter the compound's solubility, cell permeability, and binding affinity for its target.

Stereochemical Considerations and Biological Implications

While 1H-Indazole-1-acetic acid, 6-bromo-, ethyl ester itself does not possess a chiral center in its core structure, the introduction of chiral substituents at any position would lead to stereoisomers. It is a well-established principle in medicinal chemistry that different enantiomers or diastereomers of a chiral drug can exhibit significantly different biological activities, potencies, and toxicity profiles. This is due to the stereospecific nature of interactions between small molecules and their biological targets, such as enzymes and receptors.

For any future development of derivatives of 1H-Indazole-1-acetic acid, 6-bromo-, ethyl ester that incorporate chiral centers, it would be imperative to synthesize and evaluate the individual stereoisomers to identify the more active and less toxic isomer. For example, the synthesis of C3-substituted 1H-indazoles with quaternary stereocenters has been achieved with high levels of enantioselectivity, highlighting the importance of stereochemistry in this class of compounds. pnrjournal.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Tautomerism

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the electronic structure and reactivity of molecules. nih.govresearchgate.net For the indazole scaffold, these methods have been employed to analyze the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). nih.gov

The HOMO-LUMO energy gap is a critical parameter indicating a molecule's chemical reactivity and kinetic stability. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. nih.gov DFT studies on various indazole derivatives have calculated these energy gaps to predict their behavior. nih.govresearchgate.net For instance, the electron distribution in the HOMO and LUMO across the indazole ring system helps identify sites susceptible to electrophilic and nucleophilic attack, respectively. nih.gov The molecular electrostatic potential (MEP) map further clarifies this by visualizing the electron density, with red areas indicating electron-rich regions (prone to electrophilic attack) and blue areas showing electron-deficient regions (prone to nucleophilic attack). nih.gov

A key structural aspect of the indazole ring is annular tautomerism, the migration of a proton between the two nitrogen atoms. The indazole nucleus can exist in 1H and 2H tautomeric forms. Theoretical calculations have consistently shown that the 1H-indazole tautomer, the form present in the title compound, is thermodynamically more stable than the 2H-indazole form. The energy difference between these tautomers has been calculated using various levels of theory, confirming the predominance of the 1H form in most conditions.

While specific DFT calculations for 1H-Indazole-1-acetic acid, 6-bromo-, ethyl ester are not extensively published, the general principles derived from studies on similar indazole structures provide a solid foundation for predicting its electronic characteristics. researchgate.net

Molecular Docking and Dynamics Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecules, such as indazole derivatives, to the active site of a biological target, typically a protein or enzyme. rsc.orgtandfonline.com

In studies involving indazole derivatives, molecular docking has been successfully used to identify potential therapeutic targets and elucidate binding interactions. For example, various indazole compounds have been docked against targets like the renal cancer-related protein (PDB: 6FEW), the breast cancer aromatase enzyme, and topoisomerase-II DNA gyrase. nih.govresearchgate.net These simulations predict the binding energy, with more negative values indicating a stronger interaction, and identify key amino acid residues in the protein's active site that form hydrogen bonds or other interactions with the ligand. nih.gov For many indazole derivatives, interactions with residues such as Arginine (Arg) and Methionine (Met) have been observed.

Following docking, molecular dynamics (MD) simulations can be performed to study the stability and conformational changes of the ligand-protein complex over time. MD simulations provide a more dynamic picture of the interaction, assessing the stability of the predicted binding pose and calculating binding free energies, which can offer a more accurate prediction of binding affinity. tandfonline.com For 1H-Indazole-1-acetic acid, 6-bromo-, ethyl ester, these computational approaches would be a critical first step in identifying its potential biological targets and mechanism of action. tandfonline.com

In Silico ADME/Tox Predictions for Drug-Likeness (Excluding Toxicity Profiles)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a crucial step in early-stage drug discovery to assess the potential of a compound to become a successful drug. preprints.org These predictions help to filter out candidates with poor pharmacokinetic profiles before committing to expensive synthesis and testing. nih.gov Drug-likeness is often evaluated using established rules such as Lipinski's Rule of Five and Veber's rule. nih.govbenthamdirect.com

Lipinski's rule states that orally active drugs generally have a molecular weight under 500 Daltons, a logP (octanol-water partition coefficient) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. benthamdirect.combohrium.com Veber's rule adds that good oral bioavailability is also associated with having 10 or fewer rotatable bonds and a topological polar surface area (TPSA) of no more than 140 Ų. nih.gov

For 1H-Indazole-1-acetic acid, 6-bromo-, ethyl ester, these parameters have been calculated using computational tools. The results are summarized in the table below.

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 297.14 g/mol | Complies with Lipinski's rule (<500) |

| LogP (Consensus) | 2.85 | Complies with Lipinski's rule (<5) |

| Hydrogen Bond Acceptors | 4 | Complies with Lipinski's rule (≤10) |

| Hydrogen Bond Donors | 0 | Complies with Lipinski's rule (≤5) |

| Lipinski's Rule Violations | 0 | Indicates good drug-likeness |

| Topological Polar Surface Area (TPSA) | 51.65 Ų | Complies with Veber's rule (≤140 Ų) |

| Number of Rotatable Bonds | 4 | Complies with Veber's rule (≤10) |

| Bioavailability Score | 0.55 | Suggests good probability of oral bioavailability |

The data indicates that 1H-Indazole-1-acetic acid, 6-bromo-, ethyl ester exhibits a favorable profile for drug-likeness. It adheres to all criteria of Lipinski's and Veber's rules, suggesting it has a high probability of good oral bioavailability and cell membrane permeability. eijppr.com The bioavailability score of 0.55 further supports its potential as an orally administered therapeutic agent. eijppr.com

QSAR Modeling for Structure-Activity Relationship Elucidation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure of compounds with their biological activity. tandfonline.com By developing mathematical models, QSAR aims to predict the activity of new, unsynthesized compounds and to understand which molecular features are important for their biological effects. mdpi.comresearchgate.net

A QSAR study involves three key components: a dataset of compounds with measured biological activity (the training set), a set of molecular descriptors for each compound, and a statistical method to build the predictive model. tandfonline.com Descriptors can be 2D (e.g., topological indices, atom counts) or 3D (e.g., steric and electronic fields) and are calculated from the molecular structure. mdpi.com The resulting model is then validated using internal and external test sets of compounds to ensure its predictive power. mdpi.com

For heterocyclic compounds like indazoles, QSAR models have been developed to predict various activities. goodreads.com These models can reveal how modifications to the indazole core, such as the addition of different substituents at various positions, affect the target biological activity. For example, a QSAR model could elucidate the relationship between the size, hydrophobicity, or electronic properties of substituents on the indazole ring and the compound's inhibitory concentration (IC50) against a specific enzyme.

Currently, no specific QSAR models for the biological activity of 1H-Indazole-1-acetic acid, 6-bromo-, ethyl ester and its close analogues are publicly available. The development of such a model would require the synthesis and biological testing of a series of related compounds to generate the necessary data for building and validating a robust predictive relationship. tandfonline.com

Future Research Directions and Applications

Development of Novel Indazole Derivatives with Enhanced Bioactivity

A primary avenue of future research lies in using ethyl 2-(6-bromo-1H-indazol-1-yl)acetate as a scaffold to generate novel derivatives with improved biological activity. The indazole ring system is a "privileged scaffold," meaning it can bind to a variety of biological targets, and substitutions on this core structure can fine-tune its pharmacological properties. researchgate.netrsc.org

Researchers can leverage the 6-bromo position for various coupling reactions, such as the Suzuki or Heck reactions, to introduce diverse aryl or vinyl groups. rsc.org These modifications can significantly alter the molecule's size, shape, and electronic properties, potentially enhancing its binding affinity to target proteins. For instance, a study on other 6-bromo-1H-indazole derivatives involved synthesizing novel analogues by creating 1,2,3-triazole tethers at the N1 position, which were then evaluated for antimicrobial efficacy. researchgate.net Similarly, the ethyl acetate (B1210297) group at the N1 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amide derivatives. whiterose.ac.uk This strategy is a common approach in medicinal chemistry to explore the chemical space around a lead compound and optimize its activity.

The goal of such derivatization is to improve potency against known targets or to discover activity against new ones. Indazole derivatives have shown a wide range of biological activities, including as kinase inhibitors for cancer therapy and as agents targeting neurodegenerative diseases. rsc.orgnih.govrsc.org By systematically modifying the ethyl 2-(6-bromo-1H-indazol-1-yl)acetate core, researchers can develop new compounds with potentially superior efficacy and selectivity.

Table 1: Potential Modifications and Target Activities

| Modification Site | Potential Reaction | Target Functional Groups | Potential Biological Targets |

| C6-Position (Br) | Suzuki Coupling | Aryl, Heteroaryl | Kinases, Receptors |

| C6-Position (Br) | Buchwald-Hartwig Amination | Amines | GPCRs, Ion Channels |

| N1-Position (Ester) | Hydrolysis & Amide Coupling | Amines, Amino Acids | Proteases, Enzymes |

| N1-Position (Ester) | Reduction to Alcohol | - | Linker for further modification |

Exploration of New Synthetic Pathways for Improved Efficiency and Sustainability

While ethyl 2-(6-bromo-1H-indazol-1-yl)acetate is a valuable building block, future research will also focus on optimizing its synthesis and the synthesis of its derivatives. Traditional synthetic methods can sometimes be inefficient or rely on harsh reagents and expensive catalysts. There is a growing emphasis in medicinal and process chemistry on developing "green" and more sustainable synthetic routes. benthamdirect.comingentaconnect.com

Future work could explore catalyst-based approaches that improve the efficiency and selectivity of indazole synthesis. benthamdirect.com This includes the use of more abundant and less toxic transition metals or even organocatalysis to mediate key bond-forming reactions. For example, recent research has demonstrated methods for synthesizing 1H-indazoles via silver(I)-mediated intramolecular C-H bond amination, offering an alternative to more traditional methods. nih.gov Another study detailed a transition-metal-free approach to synthesize indazole acetic acid derivatives from readily available starting materials. whiterose.ac.uk Applying these modern synthetic strategies to the production of ethyl 2-(6-bromo-1H-indazol-1-yl)acetate and its downstream products could lead to more cost-effective and environmentally friendly manufacturing processes, which is crucial for the eventual large-scale production of a successful drug candidate.

Investigation of Multi-Targeting Approaches for Therapeutic Applications

Complex diseases such as cancer and Alzheimer's disease often involve multiple pathological pathways. nih.gov A promising therapeutic strategy is the development of multi-target drugs, single molecules designed to interact with several biological targets simultaneously. nih.govnih.gov The indazole scaffold is well-suited for this approach. Axitinib, for instance, is an indazole-based drug that acts as a multi-target tyrosine kinase inhibitor. researchgate.net

Starting from ethyl 2-(6-bromo-1H-indazol-1-yl)acetate, medicinal chemists can design derivatives that incorporate pharmacophores known to bind to different targets. For example, one part of the molecule could be designed to inhibit a specific kinase, while another part, introduced via modification at the C6-position, could be designed to interact with another protein involved in the same disease. A new family of 5-substituted indazole derivatives has been developed that functions as both cholinesterase and BACE1 inhibitors, representing a multi-target approach for Alzheimer's disease. nih.govnih.gov This strategy can lead to improved therapeutic efficacy and may reduce the likelihood of developing drug resistance compared to single-target agents.

Integration with High-Throughput Screening Platforms for Lead Identification

The development of novel derivatives from ethyl 2-(6-bromo-1H-indazol-1-yl)acetate can generate large libraries of new chemical entities. To efficiently evaluate the biological activity of these compounds, integration with high-throughput screening (HTS) platforms is essential. youtube.com HTS allows for the rapid testing of millions of compounds against specific disease targets, dramatically accelerating the early stages of drug discovery. youtube.comacs.orgnih.gov

Libraries of compounds derived from the 6-bromo-indazole scaffold can be screened against panels of kinases, G-protein coupled receptors, or other target classes to identify initial "hits." nih.gov For example, HTS campaigns have successfully identified indazole-based compounds as potent inhibitors of enzymes like CDK8. nih.gov The data generated from these screens can then be used to build structure-activity relationships (SAR), guiding the next round of chemical synthesis and optimization. nih.gov The combination of combinatorial chemistry, using ethyl 2-(6-bromo-1H-indazol-1-yl)acetate as a versatile starting material, and HTS provides a powerful engine for the discovery of new lead compounds for a wide range of diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1H-Indazole-1-acetic acid, 6-bromo-, ethyl ester, and how can reaction conditions be optimized?

- Methodological Answer : A multi-step synthesis is typically employed, starting with brominated indazole derivatives. For example, bromo-substituted indazole carboxylic acid (e.g., 6-bromo-1H-indazole-3-carboxylic acid) can undergo esterification with ethanol under acidic catalysis (e.g., H₂SO₄ or HCl). Optimization may involve adjusting temperature (60–80°C), solvent polarity (e.g., DMF or THF), and catalyst loading to improve yield . Evidence from analogous compounds suggests that protecting groups (e.g., acetyl or tert-butyl) may be required to prevent side reactions during functionalization .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR can confirm the ethyl ester group (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂) and bromine’s deshielding effects on adjacent protons .

- HPLC : Purity (>98%) can be validated using reverse-phase C18 columns with UV detection at 254 nm .

- GC-MS : Useful for detecting residual solvents or degradation products, with fragmentation patterns compared to NIST spectral libraries .

Q. How can researchers address discrepancies in reported spectral data for this compound?

- Methodological Answer : Cross-validate data using multiple techniques (e.g., IR for functional groups, HRMS for molecular ion confirmation). If contradictions persist, replicate synthesis under controlled conditions and compare results with published protocols or databases like NIST Chemistry WebBook . Computational tools (e.g., ChemDraw or Gaussian) can predict NMR shifts for comparison .

Advanced Research Questions

Q. What strategies are recommended for modifying the ester group to enhance bioavailability or target specificity?

- Methodological Answer : The ethyl ester can be replaced with pro-drug motifs (e.g., pivaloyloxymethyl esters) to improve membrane permeability. Computational ADMET analysis (e.g., SwissADME) can predict logP and solubility changes. For target specificity, molecular docking (e.g., AutoDock Vina) against enzymes like EGFR or kinases can guide substitutions (e.g., bulkier esters for steric effects) .

Q. How can in vitro cytotoxicity assays be designed to evaluate this compound’s therapeutic potential?

- Methodological Answer : Use cell lines (e.g., HeLa or MCF-7) with standardized MTT or resazurin assays. Include controls for esterase activity (to assess metabolic activation) and compare IC₅₀ values against reference drugs (e.g., doxorubicin). Dose-response curves should account for solvent effects (e.g., DMSO concentration <0.1%) .

Q. What environmental toxicity assessments are critical for this compound, and how can they be conducted?

- Methodological Answer : Follow EPA guidelines for ecological risk assessment. Test acute toxicity using Daphnia magna or zebrafish embryos (OECD 202/203 protocols). Degradation studies (hydrolysis/photolysis) under simulated environmental conditions (pH 7–9, UV light) can predict persistence. GC-MS or LC-MS/MS quantifies degradation products .

Data Contradiction Analysis

Q. How should researchers resolve conflicting bioactivity data across studies?

- Methodological Answer :

- Replicate Experiments : Ensure identical cell lines, assay conditions, and compound purity.

- Meta-Analysis : Use platforms like PubChem BioAssay to compare results across studies.

- Structure-Activity Relationship (SAR) Modeling : Identify substituents (e.g., bromine position) that may explain variability in activity .

Q. What are the implications of divergent synthetic yields reported in literature?

- Methodological Answer : Variability often arises from differences in catalysts (e.g., Lewis acids vs. Brønsted acids) or purification methods (e.g., column chromatography vs. recrystallization). Statistical optimization (e.g., Design of Experiments) can identify critical factors (e.g., solvent ratio, reaction time) to maximize reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.